Sodium aescinate is classified as a triterpenoid saponin. It is obtained through various extraction methods from horse chestnut seeds, which are rich in aescin. The chemical formula of sodium aescinate is , indicating its composition of sodium, carbon, hydrogen, and oxygen.
The synthesis of sodium aescinate involves several extraction and purification steps. Some notable methods include:
The total yield from these processes can reach between 4.32% to 6.18%, which represents a significant improvement over traditional methods .
Sodium aescinate has a complex molecular structure typical of triterpenoid saponins. Its structure includes multiple hydroxyl groups, contributing to its solubility and biological activity. The presence of the sodium ion enhances its stability and bioavailability in aqueous solutions.
The structural arrangement allows for interactions with biological membranes, facilitating its therapeutic effects in treating edema and venous disorders.
Sodium aescinate undergoes hydrolysis in aqueous environments, yielding aescin and sodium ions:
This reaction highlights its potential for releasing active components that exert therapeutic effects.
In addition to hydrolysis, sodium aescinate can participate in various interactions within biological systems, influencing cellular mechanisms related to inflammation and vascular health.
Sodium aescinate exhibits several pharmacological actions through various mechanisms:
Research indicates that sodium aescinate can modulate intracellular calcium levels, further influencing inflammatory pathways.
These properties make sodium aescinate suitable for pharmaceutical formulations aimed at treating venous disorders.
Sodium aescinate finds extensive applications in medicine due to its beneficial properties:
Sodium aescinate (SA) is a triterpenoid saponin sodium salt derived from the seeds of Aesculus hippocastanum (horse chestnut). Its core structure consists of a pentacyclic aglycone (protoaescigenin or barringtogenol C) esterified with acetic acid and angelic/tiglic acid, linked to a complex oligosaccharide moiety through a β-glycosidic bond. The molecular formula is C₅₄H₈₃NaO₂₃, with a molecular weight of 1123.21 g/mol [2] [4] [10]. The sodium ion at the C-21 carboxyl group enhances water solubility and stabilizes the molecule’s amphiphilic properties. Key structural features include:
Table 1: Molecular Attributes of Sodium Aescinate
Property | Value |
---|---|
Molecular Formula | C₅₄H₈₃NaO₂₃ |
Molecular Weight | 1123.21 g/mol |
CAS Registry Number | 20977-05-3 |
IUPAC Name | Sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,8S,20S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.0³,¹⁶.0⁴,¹³.0⁷,¹².0¹⁷,²²]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI Key | OJTQULAMLNBGOY-RRKCPRGASA-N |
SA originates from the mevalonate (MVA) pathway in A. hippocastanum seeds. Biosynthesis begins with cyclization of 2,3-oxidosqualene to form β-amyrin, catalyzed by oxidosqualene cyclase. This scaffold undergoes:
Table 2: Key Biosynthetic Steps and Enzymes
Biosynthetic Stage | Enzymes Involved | Key Intermediates |
---|---|---|
Cyclization | Oxidosqualene cyclase | 2,3-Oxidosqualene → β-Amyrin |
Oxidation | Cytochrome P450 monooxygenases | Protoaescigenin |
Glycosylation | UDP-glucosyltransferases | Aescigenin-3-O-glucoside |
Esterification | Acyltransferases | Aescin |
Traditional Extraction
Crushed A. hippocastanum seeds undergo ethanol reflux (70% v/v, 70°C) for 3–5 hours. Lipids are removed via petroleum ether defatting, followed by precipitation of crude saponins using n-butanol/water partitioning. Yields range from 6–8% [3] [6].
Advanced Purification
Modern methods reduce solvent use by 40% and increase yield to 92% compared to traditional techniques [6].
Table 3: Extraction and Purification Efficiency
Method | Solvent System | Purity (%) | Yield (%) |
---|---|---|---|
Ethanol Reflux | 70% Ethanol/H₂O | 65–75 | 6–8 |
Ion-Exchange Chromatography | NaOH-Ethanol (pH 9.0) | 85–90 | 80–85 |
Crystallization | Methanol/Chloroform (1:2) | >95 | 75–80 |
HPLC | Acetonitrile/Phosphate Buffer | >99 | 60–70 |
SA exhibits high solubility in water (100 mg/mL) and DMSO (89.03 mM), but is insoluble in ethanol, chloroform, or nonpolar solvents. Critical stability parameters include:
Table 4: Solubility and Stability Profiles
Property | Conditions | Outcome |
---|---|---|
Aqueous Solubility | 25°C, H₂O | 100 mg/mL (89.03 mM) |
Solubility in DMSO | 25°C | 89.03 mM |
Thermal Degradation | >80°C, aqueous solution | Deesterification |
Photostability | UV light (300–400 nm) | Isomerization to β-Aescin |
Optimal Storage | Lyophilized, 4°C, pH 6.5–7.5 | 24-month stability |
SA displays poor oral bioavailability (<12%) due to:
Optimization Strategies
Table 5: Bioavailability Enhancement Strategies
Strategy | Key Parameters | Bioavailability Outcome |
---|---|---|
Liposomal Encapsulation | Size: 117.33 nm; Zeta: -30.34 mV | t₁/₂: 8.3 h; AUC₀–∞: +300% |
PEGylated Liposomes | DSPE-PEG2000 (5 mol%) | Tumor accumulation: +400% |
Nanocrystals | Milling (200 nm) | Oral absorption: +350% |
Ion-Exchange Resins | Sustained-release complexes | Cₘₐₓ: +200% |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: